molecular formula C15H22ClN5O2 B12477963 N-(4-chlorophenyl)-2-[3-(4-methylpiperazin-1-yl)propanoyl]hydrazinecarboxamide

N-(4-chlorophenyl)-2-[3-(4-methylpiperazin-1-yl)propanoyl]hydrazinecarboxamide

Cat. No.: B12477963
M. Wt: 339.82 g/mol
InChI Key: SWXRMTXNMLUJAH-UHFFFAOYSA-N
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Description

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylpiperazin-1-yl)propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a 4-chlorophenyl group, a carbamoyl group, and a piperazine ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylpiperazin-1-yl)propanamide typically involves the reaction of 4-chloroaniline with glutaric anhydride to form an intermediate, which is then reacted with 4-methylpiperazine under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylpiperazin-1-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamoyl derivatives and piperazine-containing molecules, such as:

Uniqueness

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylpiperazin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H22ClN5O2

Molecular Weight

339.82 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-(4-methylpiperazin-1-yl)propanoylamino]urea

InChI

InChI=1S/C15H22ClN5O2/c1-20-8-10-21(11-9-20)7-6-14(22)18-19-15(23)17-13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3,(H,18,22)(H2,17,19,23)

InChI Key

SWXRMTXNMLUJAH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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